molecular formula C8H10N2O3 B2430523 Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate CAS No. 1674399-54-2

Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate

Cat. No. B2430523
CAS RN: 1674399-54-2
M. Wt: 182.179
InChI Key: OFNRUSMXMMASRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate” is a chemical compound with the formula C₈H₁₀N₂O₃ . It has a molecular weight of 182.1766 g/mol . The compound is used for research purposes .


Physical And Chemical Properties Analysis

“Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility may not be readily available and could require experimental determination.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety measures should include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(6-oxo-1H-pyridazin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-6-3-4-7(11)10-9-6/h3-4H,2,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNRUSMXMMASRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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